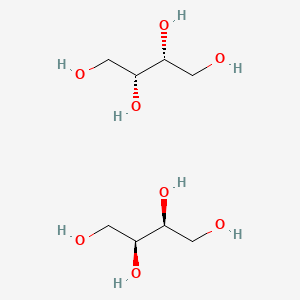![molecular formula C17H14BrFN4O3S2 B12463223 4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B12463223.png)
4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide is a complex organic compound that features a bromine atom, a fluorine atom, and a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions tailored for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Applications De Recherche Scientifique
4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The exact mechanism of action for 4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-N-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide
- 4-bromo-N-{4-[(5-propyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide
Uniqueness
What sets 4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both bromine and fluorine atoms, along with the thiadiazole ring, provides unique chemical properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C17H14BrFN4O3S2 |
|---|---|
Poids moléculaire |
485.4 g/mol |
Nom IUPAC |
4-bromo-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C17H14BrFN4O3S2/c1-2-15-21-22-17(27-15)23-28(25,26)12-6-4-11(5-7-12)20-16(24)13-8-3-10(18)9-14(13)19/h3-9H,2H2,1H3,(H,20,24)(H,22,23) |
Clé InChI |
UPTQTKVQWJHSJV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12463142.png)
![1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12463157.png)
![2-chloro-N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12463164.png)
![N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B12463165.png)
![1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463170.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-ethoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12463175.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463184.png)

![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463189.png)
![3,3'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463195.png)
![Ethyl 5-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B12463199.png)

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463209.png)
![2-[4-(4-{3-[1,1-Bis(4-methoxyphenyl)but-1-EN-2-YL]indol-1-YL}butyl)piperazin-1-YL]ethanol](/img/structure/B12463210.png)
